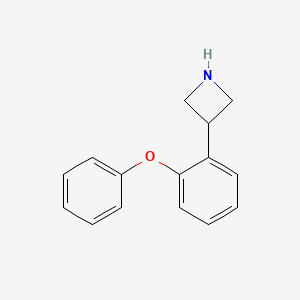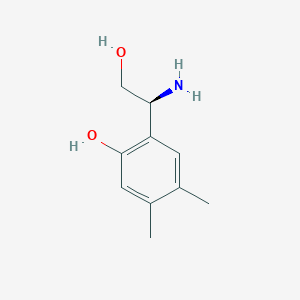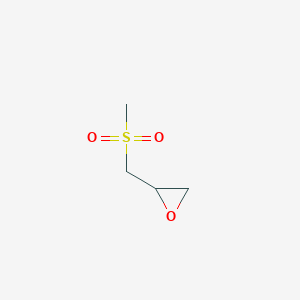
3-Fluoro-4-methoxybenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methoxybenzene-1-carbothioamide is an organic compound that features a benzene ring substituted with a fluorine atom, a methoxy group, and a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoro-4-methoxybenzene with thiourea under specific conditions to form the desired carbothioamide compound .
Industrial Production Methods
Industrial production of 3-Fluoro-4-methoxybenzene-1-carbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-methoxybenzene-1-carbothioamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the carbothioamide group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the use of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Nucleophilic Substitution: Compounds where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: Products with altered oxidation states of the sulfur atom.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methoxybenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methoxybenzene-1-carbothioamide involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carbothioamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoroanisole: Similar structure but lacks the carbothioamide group.
4-Methoxybenzene-1-carbothioamide: Similar structure but lacks the fluorine atom.
3-Fluoro-4-methylbenzene-1-carbothioamide: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
3-Fluoro-4-methoxybenzene-1-carbothioamide is unique due to the combination of the fluorine, methoxy, and carbothioamide groups on the benzene ring
Propiedades
Fórmula molecular |
C8H8FNOS |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-fluoro-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C8H8FNOS/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4H,1H3,(H2,10,12) |
Clave InChI |
PPIXGZWZIRCOQI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=S)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)




![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)







![methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate](/img/structure/B13598529.png)
